Chemical Characterization of Brorphine-d7: An In-depth Technical Guide
Chemical Characterization of Brorphine-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characterization of Brorphine-d7, a deuterated analog of the potent synthetic opioid, Brorphine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methodologies, and metabolic profile. Brorphine-d7 is primarily utilized as an internal standard for the quantitative analysis of Brorphine in various biological matrices.
Chemical and Physical Properties
Brorphine-d7 is a stable, isotopically labeled form of Brorphine, a synthetic opioid with a distinct piperidine benzimidazolone structure. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques.
| Property | Value | Source |
| Formal Name | 1-[1-[1-(4-bromophenyl-2,3,5,6-d4)ethyl-2,2,2-d3]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one | [1] |
| CAS Number | 2831715-45-6 | [1] |
| Molecular Formula | C₂₀H₁₅D₇BrN₃O | [1] |
| Formula Weight | 407.4 | [1] |
| Purity | ≥98% | [1] |
| Appearance | A crystalline solid | [1] |
| Solubility | Soluble in DMSO and Ethanol | [1] |
Synthesis
A specific, publicly available synthesis protocol for Brorphine-d7 is not currently documented in peer-reviewed literature. However, the synthesis of its parent compound, Brorphine, and other structurally similar opioids has been described. The synthesis of Brorphine-d7 would likely follow a similar synthetic route to Brorphine, incorporating deuterated starting materials to introduce the seven deuterium atoms at the specified positions. The general synthesis of related benzimidazolone opioids involves the reaction of a substituted piperidine with a benzimidazolone precursor.
Analytical Characterization
The primary application of Brorphine-d7 is as an internal standard in quantitative analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following are detailed experimental protocols for the analysis of Brorphine, which are directly applicable for the detection and quantification of Brorphine-d7, with adjustments for the mass difference.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification and quantification of Brorphine and its deuterated analog.
Experimental Protocol:
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Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent.
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Sample Preparation:
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Perform a liquid-liquid or solid-phase extraction of the sample (e.g., blood, urine, or tissue homogenate).
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Evaporate the organic solvent under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable solvent (e.g., methanol).
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Spike the sample with a known concentration of Brorphine-d7 internal standard.
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GC Conditions:
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Column: A non-polar capillary column, such as a DB-5MS or equivalent.
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Injector Temperature: 280 °C.
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Oven Temperature Program: Start at 150 °C, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of Brorphine and Brorphine-d7. A full scan mode can be used for qualitative identification.
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Mass Range: 50-550 amu for full scan.
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Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS provides high-resolution mass accuracy, enabling confident identification and quantification of Brorphine and Brorphine-d7, especially in complex matrices.[2]
Experimental Protocol:
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Instrumentation: An Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.[2]
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Sample Preparation:
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Perform a protein precipitation or solid-phase extraction of the biological sample.
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Evaporate the solvent and reconstitute in the mobile phase.
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Add Brorphine-d7 internal standard.
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LC Conditions: [2]
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Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]
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Mobile Phase A: 0.1% formic acid in water.[2]
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Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
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Gradient: A suitable gradient from 5% to 95% Mobile Phase B over approximately 10 minutes.[2]
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Flow Rate: 0.4 mL/min.[2]
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Column Temperature: 40 °C.[2]
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MS Conditions: [2]
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
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Capillary Voltage: 3500 V.[2]
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Fragmentor Voltage: 175 V.[2]
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Collision Energy: A range of collision energies (e.g., 10, 20, 40 eV) can be used for fragmentation analysis (MS/MS).[2]
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Acquisition Mode: Targeted MS/MS for quantification or Auto MS/MS for identification.[2]
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Mass Spectrometry Data:
While specific mass spectra for Brorphine-d7 are not publicly available, the expected mass shift and fragmentation patterns can be predicted based on the structure and the data available for Brorphine. The protonated molecule of Brorphine is observed at m/z 400.1019.[2] For Brorphine-d7, the protonated molecule would be expected at approximately m/z 407. The fragmentation of Brorphine would likely involve cleavage of the ethyl bridge and fragmentation of the piperidine ring. The corresponding fragments for Brorphine-d7 would be shifted by the mass of the deuterium atoms.
Metabolism
The metabolism of Brorphine has been studied, and it is expected that Brorphine-d7 follows similar metabolic pathways. The primary metabolic transformations include N-dealkylation and hydroxylation of the benzimidazolone and piperidine rings. Due to the kinetic isotope effect, the rate of metabolism at the deuterated positions may be slightly slower for Brorphine-d7 compared to Brorphine.
Mechanism of Action and Signaling Pathway
Brorphine is a potent agonist of the µ-opioid receptor (MOR).[1] Its high affinity for this receptor is responsible for its analgesic and euphoric effects, as well as its adverse effects such as respiratory depression. The binding of Brorphine to the MOR initiates a G-protein signaling cascade.
Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway activated by the binding of an opioid agonist like Brorphine to the µ-opioid receptor.
